molecular formula C24H23N3O5 B2416382 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 898416-91-6

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No. B2416382
CAS RN: 898416-91-6
M. Wt: 433.464
InChI Key: NYOVAZVQJPQLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H23N3O5 and its molecular weight is 433.464. The purity is usually 95%.
BenchChem offers high-quality N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Bioisosteric Replacements

Research on compounds structurally related to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide has focused on their synthesis, regioselectivity, and potential applications in medical and chemical fields. One study explored the unique regioselectivity in the C(sp3)-H α-alkylation of amines, utilizing the benzoxazole moiety as a removable directing group. This process highlighted the potential for creating complex molecules with specific configurations, beneficial for developing targeted therapies or chemical probes (Lahm & Opatz, 2014).

Pro-drug Development for Targeted Therapy

Another critical area of application is the development of pro-drug systems for targeted cancer therapy. The synthesis of 5-substituted isoquinolin-1-ones, which undergo biomimetic reduction to release therapeutic drugs in hypoxic solid tumors, exemplifies the strategic use of such compounds in creating more effective and selective cancer treatments. This approach leverages the nitrofuranylmethyl derivatives' ability to act as bioreductively activated pro-drug systems, highlighting the compound's potential in pharmacological innovations (Berry, Watson, Whish, & Threadgill, 1997).

Analgesic Property Enhancement through Bioisosteric Replacement

The application of bioisosteric replacement techniques to enhance the analgesic properties of related compounds has been documented. By replacing the phenyl ring of the benzyl fragment with an isosteric heterocycle, researchers achieved a noticeable increase in analgesic activity, particularly with 3-pyridine derivatives. This method of modifying chemical structures can lead to the development of new analgesics with improved efficacy and reduced side effects, demonstrating the compound's role in advancing pain management therapies (Украинец, Моспанова, & Давиденко, 2016).

Anticancer and Antibacterial Applications

Further studies have explored the synthesis of new compounds with potential anticancer and antibacterial activities. For instance, the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones has shown promising results in this regard. These compounds incorporate pharmacologically interesting fragments, suggesting their utility in developing new therapeutic agents for treating various cancers and bacterial infections (Kandinska, Kozekov, & Palamareva, 2006).

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c28-23(24(29)26-18-7-8-21-22(12-18)32-15-31-21)25-13-19(20-6-3-11-30-20)27-10-9-16-4-1-2-5-17(16)14-27/h1-8,11-12,19H,9-10,13-15H2,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOVAZVQJPQLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.